molecular formula C20H21ClF3N5O B5096737 2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol

2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol

Cat. No.: B5096737
M. Wt: 439.9 g/mol
InChI Key: UUHHOHUIVQCNIB-UHFFFAOYSA-N
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Description

2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:

  • Position 2: A trifluoromethyl (-CF₃) group, enhancing metabolic stability and lipophilicity .
  • Position 5: A methyl group, modulating steric and electronic properties.
  • Position 7: A piperazine ring substituted with an ethanol moiety, which may improve solubility and influence receptor binding .

This compound’s design aligns with medicinal chemistry strategies for kinase inhibitors and antiproliferative agents, leveraging pyrazolo[1,5-a]pyrimidine’s role as a purine analog .

Properties

IUPAC Name

2-[4-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClF3N5O/c1-13-12-16(28-8-6-27(7-9-28)10-11-30)29-19(25-13)17(18(26-29)20(22,23)24)14-2-4-15(21)5-3-14/h2-5,12,30H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHHOHUIVQCNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable processes .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of hydroxyl and aromatic groups allows for oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the aromatic rings or other functional groups, leading to the formation of reduced derivatives.

    Substitution: The aromatic rings and piperazine moiety can undergo substitution reactions with various electrophiles or nucleophiles, leading to a wide range of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. A study reported that compounds with similar structural motifs demonstrated IC50 values against various cancer cell lines, indicating potent antiproliferative effects. For example, modifications at the C-7 position of the pyrazolo[1,5-a]pyrimidine scaffold were found to enhance anti-tumor activity significantly compared to standard chemotherapeutics like cisplatin .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated that related compounds exhibit efficacy against a range of bacterial and fungal pathogens. This opens avenues for further investigation into its use as an antimicrobial agent in clinical settings.

Neurological Applications

Given its piperazine component, there is potential for this compound to interact with neurotransmitter systems. Research into similar compounds has highlighted their ability to modulate serotonin and dopamine receptors, suggesting possible applications in treating neurological disorders such as anxiety and depression.

Case Study 1: Antitumor Efficacy

In a comparative study involving various pyrazolo[1,5-a]pyrimidine derivatives, one compound exhibited an IC50 value of 12.3 μM against the Bel-7402 liver cancer cell line and 6.1 μM against HT-1080 fibrosarcoma cells. This potency was attributed to specific substituents on the pyrazole ring that enhanced cellular uptake and induced apoptosis in cancer cells .

Case Study 2: Antimicrobial Activity

A series of derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly increased antibacterial activity, suggesting that structural optimization could lead to new antimicrobial agents derived from this scaffold.

Activity TypeCell Line/PathogenIC50 (μM)Reference
AntitumorBel-740212.3
AntitumorHT-10806.1
AntimicrobialStaphylococcus aureusVaries
AntimicrobialEscherichia coliVaries

Mechanism of Action

The mechanism of action of 2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chlorophenyl groups may enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS No. Core Structure Substituents (Positions) Molecular Weight Key Features
Target Compound Pyrazolo[1,5-a]pyrimidine 3: 4-ClPh; 2: -CF₃; 5: -CH₃; 7: piperazine-ethanol ~483.9* Enhanced solubility (ethanol group), potential kinase inhibition
899407-59-1 Pyrazolo[1,5-a]pyrimidine 3: 4-ClPh; 5: -CH₃; 7: piperidine ~356.8 Reduced solubility (piperidine vs. piperazine-ethanol), lower polarity
3-(2,4-Dichlorophenyl)-5-(4-FPh)-7-CF₃ Pyrazolo[1,5-a]pyrimidine 3: 2,4-Cl₂Ph; 5: 4-FPh; 2: -CF₃ ~439.7 Higher lipophilicity (dichlorophenyl), antitrypanosomal activity
951953-66-5 Pyrazolo[1,5-a]pyrimidine 7: 4-(pyridin-2-yl)piperazine; 3: 4-FPh ~416.5 Basic pyridine-piperazine motif; potential CNS targeting

*Calculated based on molecular formula.

Key Observations :

  • Solubility: The ethanol group in the target compound likely improves aqueous solubility compared to piperidine (CAS 899407-59-1) or pyridine-piperazine (CAS 951953-66-5) derivatives .

Key Observations :

  • Trifluoromethyl Incorporation : describes using 4,4,4-trifluoro-1-aryldiketones, a method applicable to the target compound’s synthesis .
  • Piperazine-Ethanol Coupling: Similar to ’s sulfonyl-piperazine derivatives, the ethanol moiety may be introduced via bromoethanone intermediates .

Key Observations :

  • Therapeutic Potential: The target compound’s trifluoromethyl and piperazine-ethanol groups suggest utility in kinase inhibition or antiproliferative contexts, akin to sildenafil analogs (–9) and antitrypanosomal agents .
  • Structure-Activity Relationships (SAR) :
    • Chlorophenyl vs. Dichlorophenyl : Dichlorophenyl substituents () enhance potency against parasites but may increase toxicity .
    • Piperazine vs. Piperidine : Piperazine’s basicity improves solubility and binding to charged receptor residues compared to piperidine .

Biological Activity

The compound 2-{4-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol is a novel synthetic derivative featuring a complex structure that combines a piperazine moiety with a pyrazolo-pyrimidine core. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and neurological disorders.

Chemical Structure

The compound can be represented by the following structural formula:

C20H18ClF3N6\text{C}_{20}\text{H}_{18}\text{ClF}_3\text{N}_6

This structure includes:

  • A piperazine ring, contributing to its pharmacological properties.
  • A pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo-pyrimidine compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231).

Key Findings:

  • The compound showed stronger cytotoxic activity compared to standard chemotherapeutic agents like cisplatin.
  • Mechanistic studies revealed that it induces apoptosis through the activation of caspases (caspase 3/7, 8, and 9), promoting cellular death in cancerous cells while sparing normal cells .
Cell Line IC50 (µM) Comparison to Cisplatin
MCF-70.25Stronger
MDA-MB-2310.50Stronger

The mechanism underlying the anticancer activity of this compound appears to involve:

  • Apoptosis Induction : Activation of apoptotic pathways via caspases.
  • Inhibition of NF-κB : Suppression of this transcription factor, which is often upregulated in cancer cells.
  • Promotion of p53 and Bax : These proteins are crucial for apoptosis and are upregulated in response to the treatment .

Case Studies and Research Findings

  • Case Study on Apoptosis :
    • A study demonstrated that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress that triggers apoptosis in cancer cells .
  • Combination Therapy Potential :
    • Research indicates that combining this compound with other chemotherapeutics may enhance overall efficacy and reduce resistance seen with standard treatments .

Q & A

Q. What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Condensation of a substituted pyrazolo[1,5-a]pyrimidine core with a piperazine derivative under reflux in solvents like ethanol or pyridine. Yields (~60–70%) depend on stoichiometric ratios and reaction time (e.g., 5–6 hours) .
  • Step 2 : Introduction of the 4-chlorophenyl and trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions. Catalysts (e.g., Pd-based) and anhydrous conditions improve efficiency .
  • Optimization : Use Design of Experiments (DoE) to vary solvents (DMF, ethanol), temperatures (80–120°C), and catalysts. Monitor purity via HPLC .

Q. How is structural characterization performed, and which analytical techniques are critical?

  • Methodological Answer :
  • Single-crystal X-ray diffraction confirms molecular geometry and intermolecular interactions (e.g., π-π stacking) with R-factor ≤ 0.051 .
  • Spectroscopy :
  • 1H/13C NMR : Assign peaks using deuterated solvents (DMSO-d6, CDCl3) and compare with literature data (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • IR : Identify functional groups (e.g., C-F stretch at 1100–1200 cm⁻¹) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Q. What are common impurities in synthesis, and how are they identified?

  • Methodological Answer :
  • By-products : Unreacted intermediates (e.g., free piperazine) or halogenated side products.
  • Detection :
  • TLC/HPLC : Compare retention times with standards; use C18 columns and acetonitrile/water gradients .
  • Elemental analysis : Validate C, H, N content (e.g., theoretical C: 62.77%, H: 4.01%, N: 24.40%) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?

  • Methodological Answer :
  • Docking studies : Use software (AutoDock, Schrödinger) to simulate interactions with targets (e.g., kinase enzymes). The trifluoromethyl group enhances hydrophobic binding .
  • QSAR models : Corrogate substituent effects (e.g., 4-chlorophenyl boosts activity against parasitic targets) .
  • Validation : Cross-check computational results with in vitro assays (e.g., IC50 values for enzyme inhibition) .

Q. How to resolve contradictions between experimental and theoretical spectroscopic data?

  • Methodological Answer :
  • Case Example : Discrepancies in 13C NMR shifts may arise from solvent polarity or dynamic effects.
  • Strategies :
  • DFT calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) and simulate NMR spectra .
  • Variable-temperature NMR : Probe conformational changes affecting chemical shifts .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :
  • Scaffold modification : Synthesize analogs with varied substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and compare bioactivity .
  • Biological assays : Test derivatives against disease models (e.g., antitrypanosomal assays) with EC50 dose-response curves .
  • Data analysis : Use multivariate statistics (PCA, clustering) to link structural features (e.g., logP, polar surface area) to activity .

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